

# Spectroscopic Profile of N-(4-Chlorophenyl)-1,2-phenylenediamine: A Technical Guide

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## Compound of Interest

**Compound Name:** *N-(4-Chlorophenyl)-1,2-phenylenediamine*

**Cat. No.:** *B051810*

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This technical guide provides a comprehensive overview of the spectroscopic data for **N-(4-Chlorophenyl)-1,2-phenylenediamine** (CAS No: 68817-71-0), a key intermediate in the synthesis of pharmaceuticals, dyes, and high-performance polymers.[1][2][3] This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

## Core Spectroscopic Data

The structural characterization of **N-(4-Chlorophenyl)-1,2-phenylenediamine**, with the molecular formula  $C_{12}H_{11}ClN_2$  and a molecular weight of 218.68 g/mol, is established through a combination of spectroscopic techniques.[1][2][4]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. Due to the limited availability of complete experimental spectra in the public domain, the following tables include a combination of available data for the target molecule and comparative data from structurally similar compounds to provide a robust analytical reference.

### <sup>1</sup>H NMR (Proton NMR) Spectroscopic Data

Proton Assignment	Expected Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic H (phenylenediamine ring)	6.5 - 7.5	Multiplet	-
Aromatic H (chlorophenyl ring)	6.5 - 7.5	Multiplet	-
-NH <sub>2</sub>	~3.5	Broad Singlet	-
-NH-	Variable	Broad Singlet	-

Note: The chemical shifts of amine protons can vary significantly depending on the solvent and concentration.

#### <sup>13</sup>C NMR (Carbon-13 NMR) Spectroscopic Data

Carbon Assignment	Expected Chemical Shift (δ, ppm)
Aromatic C-Cl	120 - 130
Aromatic C-N (phenylenediamine)	130 - 150
Aromatic C-N (chlorophenyl)	140 - 155
Aromatic C-H	110 - 130

## Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule. The key vibrational frequencies for **N-(4-Chlorophenyl)-1,2-phenylenediamine** are summarized below.

Vibrational Mode	Expected Frequency (cm <sup>-1</sup> )	Intensity
N-H Stretch (amine)	3200 - 3500	Medium, Broad
C-H Stretch (aromatic)	3000 - 3100	Medium
C=C Stretch (aromatic)	1450 - 1600	Medium to Strong
C-N Stretch (aromatic amine)	1250 - 1350	Strong
C-Cl Stretch	1000 - 1100	Strong

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For **N-(4-Chlorophenyl)-1,2-phenylenediamine**, the predicted monoisotopic mass is 218.06108 Da.[\[5\]](#)

### Predicted Mass Spectrometry Data (m/z)

Adduct	Predicted m/z
[M] <sup>+</sup>	218.061
[M+H] <sup>+</sup>	219.068
[M+Na] <sup>+</sup>	241.050
[M+K] <sup>+</sup>	257.024

Data sourced from PubChem predictions.[\[5\]](#)

## Experimental Protocols

The following sections detail the standard methodologies for acquiring the spectroscopic data presented above.

## NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of **N-(4-Chlorophenyl)-1,2-phenylenediamine** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-

$d_6$ ) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).

Instrumentation and Data Acquisition:  $^1H$  and  $^{13}C$  NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

- $^1H$  NMR: A standard pulse-acquire sequence is used. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- $^{13}C$  NMR: A proton-decoupled pulse sequence is commonly employed to obtain a spectrum with single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used.

## Infrared (IR) Spectroscopy

Sample Preparation (Solid): The Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method is typically used for solid samples.

- ATR: A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.
- KBr Pellet: Approximately 1-2 mg of the sample is finely ground with 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is recorded and subtracted from the sample spectrum.

## Mass Spectrometry

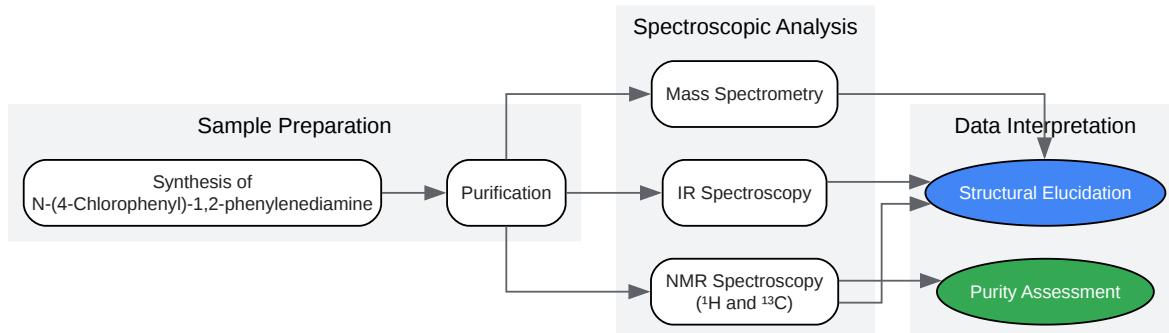
Sample Introduction and Ionization: For a volatile compound like **N-(4-Chlorophenyl)-1,2-phenylenediamine**, direct insertion or gas chromatography (GC) can be used for sample introduction. Electron Ionization (EI) is a common method for generating ions. The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Instrumentation and Data Acquisition: A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) is used to separate the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions.

## Visualized Workflow

The logical flow of spectroscopic analysis for the characterization of **N-(4-Chlorophenyl)-1,2-phenylenediamine** is depicted in the following diagram.

Spectroscopic Analysis Workflow for N-(4-Chlorophenyl)-1,2-phenylenediamine



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## References

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